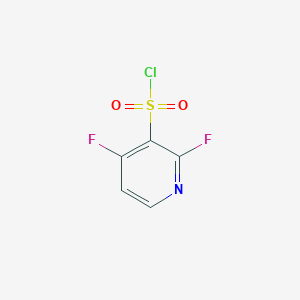

2,4-Difluoropyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-difluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)4-3(7)1-2-9-5(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBXLBGZGTWLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to 2,4-Difluoropyridine-3-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoropyridine-3-sulfonyl chloride is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, namely the electron-withdrawing fluorine atoms on the pyridine ring and the highly reactive sulfonyl chloride moiety, make it a valuable reagent for the synthesis of complex molecular architectures with potential therapeutic applications. The fluorine substituents can modulate the physicochemical properties of resulting molecules, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 2,4-Difluoropyridine-3-sulfonyl chloride, offering insights for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₂NO₂S | |

| Molecular Weight | 213.59 g/mol | |

| Appearance | Predicted to be a solid or liquid | - |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and reactive with water and alcohols. | General knowledge of sulfonyl chlorides |

| Predicted XlogP | 1.4 |

Synthesis of 2,4-Difluoropyridine-3-sulfonyl Chloride

A definitive, published synthesis protocol for 2,4-Difluoropyridine-3-sulfonyl chloride is not widely available. However, a plausible synthetic route can be proposed based on established methods for the preparation of other pyridine sulfonyl chlorides. A common and effective method involves the diazotization of the corresponding aminopyridine followed by a copper-catalyzed sulfonyl chlorination.

A potential starting material for this synthesis is 3-amino-2,4-difluoropyridine. The proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of 2,4-Difluoropyridine-3-sulfonyl chloride.

Experimental Protocol (Proposed)

Step 1: Diazotization of 3-Amino-2,4-difluoropyridine

-

To a cooled (0-5 °C) solution of 3-amino-2,4-difluoropyridine in a suitable acidic medium (e.g., a mixture of concentrated HCl and water), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

A solution of tetrafluoroboric acid (HBF₄) is then added to the reaction mixture to precipitate the diazonium tetrafluoroborate salt, which can be isolated by filtration.

Step 2: Sulfonyl Chlorination

-

The isolated diazonium tetrafluoroborate salt is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid or a mixture of acetic acid and a non-polar solvent).

-

A catalytic amount of a copper(II) salt, such as copper(II) chloride (CuCl₂), is added to the mixture.

-

The reaction is stirred, and the progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 2,4-Difluoropyridine-3-sulfonyl chloride.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

Causality behind Experimental Choices:

-

Diazotization: The conversion of the amino group to a diazonium group is a classic and reliable method for introducing a good leaving group (N₂) on an aromatic ring, which is essential for the subsequent substitution reaction. The use of low temperatures is critical to prevent the decomposition of the unstable diazonium salt.

-

Sulfonyl Chlorination: The use of sulfur dioxide in the presence of a copper catalyst is a well-established method for the conversion of diazonium salts to sulfonyl chlorides. The copper catalyst facilitates the radical-mediated reaction.

Reactivity and Chemical Properties

The chemical reactivity of 2,4-Difluoropyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The presence of two electron-withdrawing fluorine atoms on the pyridine ring further enhances the electrophilicity of the sulfonyl group, making it a highly reactive intermediate.

Caption: Key reactions of 2,4-Difluoropyridine-3-sulfonyl chloride.

Reaction with Amines to Form Sulfonamides

The most common and synthetically valuable reaction of 2,4-Difluoropyridine-3-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an inorganic base) to neutralize the HCl generated during the reaction.

General Protocol for Sulfonamide Formation:

-

To a solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile), an equimolar amount of a non-nucleophilic base is added.

-

A solution of 2,4-Difluoropyridine-3-sulfonyl chloride in the same solvent is added dropwise to the amine solution at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

-

The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the crude sulfonamide, which can be purified by crystallization or column chromatography.

The resulting 2,4-difluoropyridine-3-sulfonamides are often key intermediates in the synthesis of biologically active molecules.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a fluorinated pyridine ring linked to a sulfonamide is present in a number of compounds with interesting pharmacological properties. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

While specific examples of drugs derived directly from 2,4-Difluoropyridine-3-sulfonyl chloride are not prevalent in publicly accessible databases, its utility can be inferred from the importance of related structures. For instance, fluorinated pyridines are core components of various kinase inhibitors, and the sulfonamide group is a well-known pharmacophore in a wide range of therapeutic areas, including antibacterials, diuretics, and anticonvulsants.

The high reactivity of 2,4-Difluoropyridine-3-sulfonyl chloride allows for its use in the late-stage functionalization of complex molecules, a valuable strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with all sulfonyl chlorides, 2,4-Difluoropyridine-3-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is moisture-sensitive and will react with water to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be stored under anhydrous conditions.

Conclusion

2,4-Difluoropyridine-3-sulfonyl chloride is a valuable and highly reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a sulfonyl chloride functional group provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and fluorinated heterocycles. This guide provides a foundational understanding for researchers looking to incorporate this promising reagent into their synthetic strategies.

References

-

PubChem Compound Summary for CID 130924596, 2,4-difluoropyridine-3-sulfonyl chloride. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

A Deep Dive into the Spectroscopic Characterization of 2,4-Difluoropyridine-3-sulfonyl Chloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Difluoropyridine-3-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms and a reactive sulfonyl chloride group on the pyridine ring imparts unique chemical properties that are of significant interest to researchers in drug discovery and materials science. Accurate structural elucidation and purity assessment are paramount, making a thorough understanding of its spectroscopic signature essential. This document offers a detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from analogous compounds.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic data for 2,4-Difluoropyridine-3-sulfonyl chloride. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (H-5) | ~7.5 - 7.8 ppm |

| Chemical Shift (H-6) | ~8.4 - 8.7 ppm | |

| ¹³C NMR | Chemical Shift (C-2) | ~155 - 160 ppm (d, ¹JCF ≈ 240-260 Hz) |

| Chemical Shift (C-3) | ~120 - 125 ppm (d, ²JCF ≈ 20-30 Hz) | |

| Chemical Shift (C-4) | ~150 - 155 ppm (d, ¹JCF ≈ 250-270 Hz) | |

| Chemical Shift (C-5) | ~115 - 120 ppm (dd) | |

| Chemical Shift (C-6) | ~145 - 150 ppm (d) | |

| ¹⁹F NMR | Chemical Shift (F-2) | ~-70 to -90 ppm |

| Chemical Shift (F-4) | ~-100 to -120 ppm | |

| FTIR | S=O Asymmetric Stretch | ~1375-1410 cm⁻¹ |

| S=O Symmetric Stretch | ~1185-1204 cm⁻¹ | |

| C-F Stretch | ~1200-1300 cm⁻¹ | |

| S-Cl Stretch | ~375 cm⁻¹ | |

| Mass Spec. | Monoisotopic Mass | 212.94629 Da[1] |

| Molecular Ion [M]⁺ | m/z 213, 215 (isotope pattern) |

Detailed Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for confirming the identity and purity of 2,4-Difluoropyridine-3-sulfonyl chloride. The following sections detail the expected spectral features and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2,4-Difluoropyridine-3-sulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine ring.

-

H-6: This proton, being adjacent to the electronegative nitrogen atom, will be the most deshielded and is expected to appear as a doublet in the downfield region of the spectrum, likely between δ 8.4 - 8.7 ppm .

-

H-5: This proton will be influenced by the adjacent fluorine at C-4 and the sulfonyl chloride group at C-3. It is expected to resonate as a doublet of doublets between δ 7.5 - 7.8 ppm .

The coupling between H-5 and H-6 will result in a doublet for the H-6 signal and a doublet of doublets for the H-5 signal, with a typical ortho coupling constant (³JHH) of 5-8 Hz.

The ¹³C NMR spectrum will display five distinct signals, each corresponding to a carbon atom in the pyridine ring. A key feature of the spectrum will be the large coupling constants between the carbon atoms and the directly attached fluorine atoms (¹JCF), as well as smaller long-range couplings (²JCF, ³JCF)[2][3].

-

C-2 and C-4: These carbons are directly bonded to fluorine atoms and will therefore exhibit large one-bond C-F coupling constants (¹JCF) in the range of 240-270 Hz, appearing as doublets[2]. The electronegativity of the attached fluorine will shift these signals significantly downfield, expected around δ 150 - 160 ppm .

-

C-3: This carbon, bearing the sulfonyl chloride group, will also be deshielded. It will likely appear as a doublet due to coupling with the fluorine at C-2 and C-4 (²JCF), with an expected chemical shift around δ 120 - 125 ppm .

-

C-5 and C-6: These carbons will show signals in the aromatic region, with their chemical shifts influenced by the substituents on the ring. C-6, being adjacent to the nitrogen, will be further downfield than C-5.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, offering a wide range of chemical shifts that are very sensitive to the electronic environment[4][5][6].

-

F-2 and F-4: The two fluorine atoms are in different chemical environments and will thus have distinct chemical shifts. Fluorine atoms on aromatic rings typically resonate between -70 and -170 ppm relative to CFCl₃[7]. The fluorine at the 2-position (F-2) is expected to be more deshielded than the fluorine at the 4-position (F-4). They will appear as doublets due to coupling to each other.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent method for identifying functional groups. The FTIR spectrum of 2,4-Difluoropyridine-3-sulfonyl chloride will be characterized by strong absorptions corresponding to the sulfonyl chloride and C-F bonds.

-

Sulfonyl Chloride Group: This group will give rise to two very strong and characteristic stretching vibrations:

-

S-Cl Bond: The sulfur-chlorine stretch is a weaker absorption and is found at lower wavenumbers, typically around 375 cm⁻¹ .

-

C-F Bonds: The carbon-fluorine stretching vibrations will produce strong absorption bands in the region of 1200-1300 cm⁻¹ .

-

Pyridine Ring: The vibrations of the pyridine ring will result in a series of absorptions in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound[9][10][11].

-

Molecular Ion Peak: The monoisotopic mass of 2,4-Difluoropyridine-3-sulfonyl chloride is 212.94629 Da[1]. The mass spectrum will show a molecular ion peak (M⁺) at m/z 213 . Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) will be observed at m/z 215 , with an intensity of approximately one-third of the M⁺ peak.

-

Fragmentation Pattern: The molecular ion is expected to be unstable and will likely undergo fragmentation[12][13]. Plausible fragmentation pathways include:

-

Loss of a chlorine radical (•Cl) to give a fragment at m/z 178 .

-

Loss of sulfur dioxide (SO₂) to give a fragment at m/z 149 .

-

Cleavage of the C-S bond.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Sample Preparation

-

Accurately weigh 5-10 mg of 2,4-Difluoropyridine-3-sulfonyl chloride into a clean, dry NMR tube[14].

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆)[14][15].

-

Cap the NMR tube and gently vortex to ensure complete dissolution of the sample[16].

-

If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube[17].

FTIR Spectroscopy (KBr Pellet Method)

-

In a dry agate mortar, grind 1-2 mg of the solid sample to a fine powder[14].

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Acquire a background spectrum of the empty sample compartment[14].

-

Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹[14].

Electron Ionization Mass Spectrometry (EI-MS)

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography[11].

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source[9][11].

-

The resulting positively charged ions and fragments are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z)[18].

-

A detector records the abundance of each ion, generating the mass spectrum[18].

Visualization

Molecular Structure

Caption: Molecular structure of 2,4-Difluoropyridine-3-sulfonyl chloride.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

-

NMR Sample Preparation. Available at: [Link].

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry. Available at: [Link].

-

Sample Preparation. Available at: [Link].

-

19F Chemical Shifts and Coupling Constants. UC Santa Barbara. Available at: [Link].

-

Mass Spectrometry. Taylor & Francis eBooks. Available at: [Link].

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link].

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. Available at: [Link].

-

Electron ionization. Wikipedia. Available at: [Link].

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link].

-

19Flourine NMR. University of Ottawa. Available at: [Link].

-

Fluorine NMR. Available at: [Link].

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link].

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link].

-

NMR Sample Preparation. Iowa State University. Available at: [Link].

-

qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available at: [Link].

-

How to prepare sample for NMR ? ResearchGate. Available at: [Link].

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available at: [Link].

-

2,4-difluoropyridine-3-sulfonyl chloride (C5H2ClF2NO2S). PubChem. Available at: [Link].

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link].

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link].

-

-

13C NMR Spectroscopy. Thieme. Available at: [Link].

-

-

Fragmentation Patterns. Michigan State University. Available at: [Link].

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link].

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link].

-

Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. Available at: [Link].

-

ftir spectroscopy reference guide. Agilent. Available at: [Link].

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link].

-

Pyridine-3-sulfonyl chloride | CAS 16133-25-8. Veeprho. Available at: [Link].

-

FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. ResearchGate. Available at: [Link].

-

FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link].

-

3-Fluoropyridine-4-sulfonyl chloride | C5H3ClFNO2S | CID 55279425. PubChem. Available at: [Link].

Sources

- 1. PubChemLite - 2,4-difluoropyridine-3-sulfonyl chloride (C5H2ClF2NO2S) [pubchemlite.lcsb.uni.lu]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. acdlabs.com [acdlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. biophysics.org [biophysics.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. idc-online.com [idc-online.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 17. sites.bu.edu [sites.bu.edu]

- 18. rroij.com [rroij.com]

"comprehensive literature review on 2,4-Difluoropyridine-3-sulfonyl chloride"

An In-Depth Technical Guide to 2,4-Difluoropyridine-3-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Foreword

As a key building block in modern medicinal chemistry, 2,4-difluoropyridine-3-sulfonyl chloride has emerged as a versatile reagent for the synthesis of a wide array of biologically active sulfonamides. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, significantly influence its reactivity and the pharmacological profiles of its derivatives. This guide provides a comprehensive overview of 2,4-difluoropyridine-3-sulfonyl chloride, from its synthesis and chemical properties to its practical applications in the laboratory, with a focus on enabling researchers and drug development professionals to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of 2,4-difluoropyridine-3-sulfonyl chloride are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₂Cl₂F₂NO₂S |

| Molecular Weight | 246.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45-50 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

| CAS Number | 1629917-69-5 |

Safety and Handling:

2,4-Difluoropyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of 2,4-Difluoropyridine-3-sulfonyl Chloride

The preparation of 2,4-difluoropyridine-3-sulfonyl chloride is a multi-step process that begins with commercially available starting materials. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 2,4-Difluoropyridine-3-sulfonyl Chloride

Step 1: Nitration of 2,4-Difluoropyridine

-

To a stirred solution of 2,4-difluoropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,4-difluoro-3-nitropyridine.

Step 2: Reduction of 2,4-Difluoro-3-nitropyridine

-

To a solution of 2,4-difluoro-3-nitropyridine in ethanol, add tin(II) chloride dihydrate.

-

Heat the reaction mixture at reflux for 4 hours.

-

Cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluoropyridine-3-amine.

Step 3: Diazotization and Sulfonylation

-

Dissolve 2,4-difluoropyridine-3-amine in a mixture of concentrated hydrochloric acid and acetic acid.

-

Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(II) chloride.

-

Slowly add the diazonium salt solution to the sulfur dioxide solution at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Pour the mixture into ice-water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,4-difluoropyridine-3-sulfonyl chloride.

Reactivity and Mechanistic Insights

The reactivity of 2,4-difluoropyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. The fluorine atoms on the pyridine ring play a crucial role in activating the sulfonyl chloride group towards nucleophilic attack.

Synthesis of Novel Heterocyclic Compounds Using 2,4-Difluoropyridine-3-sulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2,4-Difluoropyridine-3-sulfonyl chloride as a versatile building block for the creation of novel heterocyclic compounds. The unique electronic properties of this reagent, characterized by an electron-deficient pyridine ring activated by two fluorine atoms and a highly reactive sulfonyl chloride group, enable a diverse range of chemical transformations. This document details the underlying chemical principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols for the synthesis of promising heterocyclic scaffolds, including pyridothiadiazine dioxides. The methodologies presented herein are designed to be robust and reproducible, empowering researchers in medicinal chemistry and drug discovery to accelerate the development of new therapeutic agents.

Introduction: The Strategic Advantage of 2,4-Difluoropyridine-3-sulfonyl Chloride in Heterocyclic Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs featuring this heterocycle.[1] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] 2,4-Difluoropyridine-3-sulfonyl chloride emerges as a particularly powerful reagent due to the convergence of two key reactive centers: the sulfonyl chloride and the fluorinated pyridine ring.

The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamides.[3] Simultaneously, the fluorine atoms at the 2- and 4-positions activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), a reliable and widely utilized reaction in the synthesis of complex aromatic compounds.[4] This dual reactivity allows for sequential or one-pot reactions to construct fused heterocyclic systems with significant potential for biological activity.

This guide will explore the strategic application of 2,4-Difluoropyridine-3-sulfonyl chloride in the synthesis of novel heterocycles, with a focus on the formation of pyridothiadiazine derivatives, which are of interest for their potential antimicrobial properties.[2][5]

Core Principles of Reactivity

The synthetic strategies employing 2,4-Difluoropyridine-3-sulfonyl chloride are primarily governed by two fundamental reaction types:

-

Sulfonamide Formation: The highly electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by primary and secondary amines, hydrazines, and other nitrogen-based nucleophiles to form stable sulfonamide linkages. This reaction is typically fast and high-yielding.[6]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom renders the carbon atoms at the 2- and 4-positions highly susceptible to nucleophilic attack. The fluorine atom at the 4-position is generally more labile and prone to displacement. This reaction allows for the introduction of a wide variety of substituents or the formation of a new ring through intramolecular cyclization.[4]

The interplay of these two reactive sites allows for a logical and controlled approach to the synthesis of complex fused heterocycles. A common and effective strategy involves an initial reaction at the sulfonyl chloride moiety, followed by an intramolecular SNAr to construct the fused ring system.

Figure 1: General workflow for the synthesis of fused heterocycles.

Synthesis of Pyridothiadiazine Dioxides: A Case Study

This section provides a detailed protocol for the synthesis of a novel pyridothiadiazine dioxide derivative, a class of compounds with potential applications in antimicrobial drug discovery. The synthesis proceeds via a two-step, one-pot reaction involving the initial formation of a sulfonyl hydrazide, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction commences with the nucleophilic attack of a hydrazine derivative on the electrophilic sulfonyl chloride, leading to the formation of a sulfonyl hydrazide intermediate. In the presence of a base, the terminal nitrogen of the hydrazide becomes sufficiently nucleophilic to attack the electron-deficient C4 position of the difluoropyridine ring, displacing the fluoride ion and forming the fused six-membered ring of the pyridothiadiazine dioxide.

Figure 2: Mechanism of Pyridothiadiazine Dioxide Formation.

Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydro-1H-pyrido[4,3-e][2][7][8]thiadiazine 1,1-dioxide

This protocol details the synthesis of a representative pyridothiadiazine dioxide derivative.

Materials:

-

2,4-Difluoropyridine-3-sulfonyl chloride

-

Aryl hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Difluoropyridine-3-sulfonyl chloride (1.0 eq).

-

Reagent Addition: Add anhydrous DMF (20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add the aryl hydrazine hydrochloride (1.1 eq) followed by powdered potassium carbonate (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Aryl-2,3-dihydro-1H-pyrido[4,3-e][2][7][8]thiadiazine 1,1-dioxide.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sulfonyl chlorides are corrosive and lachrymatory; handle with care.

-

Hydrazine derivatives can be toxic; avoid inhalation and skin contact.

Expected Results and Characterization

The successful synthesis of the target pyridothiadiazine dioxide can be confirmed by various analytical techniques.

| Parameter | Expected Outcome |

| Yield | 60-80% |

| Appearance | White to off-white solid |

| ¹H NMR | Characteristic peaks for the aromatic protons of the pyridine and aryl rings, and the NH protons of the thiadiazine ring. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the fused heterocyclic system. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

Broader Applications and Future Directions

The synthetic strategies outlined in this guide are not limited to the synthesis of pyridothiadiazine dioxides. By employing different binucleophiles, a wide variety of novel fused heterocyclic systems can be accessed. For instance:

-

Reaction with amidines or guanidines: Could lead to the formation of pyridothiadiazin-amines.

-

Reaction with amino-heterocycles: Can be used to construct more complex polycyclic systems.[9]

-

Intramolecular cyclization of N-substituted sulfonamides: Can lead to the formation of fused sultams.[10][11]

The exploration of these and other reaction pathways will undoubtedly lead to the discovery of new heterocyclic compounds with unique biological activities, contributing to the advancement of drug discovery and development.

Conclusion

2,4-Difluoropyridine-3-sulfonyl chloride is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its dual reactivity allows for the efficient construction of complex fused ring systems through a combination of sulfonamide formation and nucleophilic aromatic substitution. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the exploration of new chemical space and the development of next-generation therapeutic agents.

References

- Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996.

- Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).

- Deeb, A., El-Mariah, F., & Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017.

- ResearchGate. (2025). Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines.

- Fier, P. S., & Maloney, K. M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- MDPI. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.

- Fier, P. S., & Maloney, K. M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Reddy, C. R., Rathaur, A., Sagar, B. K., Theja, A., Patil, A. D., & Subbarao, M. (2024). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. The Journal of Organic Chemistry.

- Fier, P. S., & Maloney, K. M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Satcharoen, V., & Hartwig, J. F. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 139(46), 16893-16901.

- Meng, Z., Li, Y., & Wang, J. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(7), 1735.

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2004). Synthesis of pyrido[2,1-c][2][7][8]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. Acta Poloniae Pharmaceutica, 61(1), 55-64.

- Wang, H., & Gevorgyan, V. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 21(15), 6072-6076.

- Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.

- IBIMA Publishing. (2014).

- ResearchGate. (2025). Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines.

- ResearchGate. (2025). Fluorine-containing Heterocycles: Part II Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group.

- Semantic Scholar. (2024). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. Semantic Scholar.

- Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides. Merck Millipore.

Sources

- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 2. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eu-opensci.org [eu-opensci.org]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Sulfonamide Derived from New Tetrahydroquinazoline Derivatives via Intramolecular cyclization [ibimapublishing.com]

Application Notes & Protocols: Utilizing 2,4-Difluoropyridine-3-sulfonyl Chloride in SuFEx Click Chemistry

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry platform, enabling the rapid and reliable assembly of functional molecules through the formation of exceptionally stable S(VI) linkages.[1][2][3] While sulfonyl fluorides (-SO₂F) are the canonical electrophiles for SuFEx due to their unique balance of stability and reactivity, their synthesis often begins from more readily available sulfonyl chlorides (-SO₂Cl).[4][5] This guide provides a comprehensive overview and detailed protocols for the effective utilization of 2,4-Difluoropyridine-3-sulfonyl chloride as a versatile precursor for creating advanced SuFEx building blocks. We will detail the critical conversion of the sulfonyl chloride to its corresponding sulfonyl fluoride, the active "SuFExable" hub, and its subsequent application in robust ligation reactions with various nucleophiles. These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate the valuable difluoropyridinyl moiety into complex molecular architectures.

The Foundational Principles of SuFEx Chemistry

The S(VI)-F Bond: A Privileged Electrophile

SuFEx click chemistry, introduced by K. Barry Sharpless and coworkers in 2014, is predicated on the remarkable properties of the hexavalent sulfur-fluorine bond.[6][7] Unlike many other electrophilic functional groups, the S(VI)-F bond is kinetically inert under a wide range of conditions, including in aqueous environments and in the presence of biological nucleophiles.[4][8] It is notably resistant to reduction and hydrolysis.[4] However, its reactivity can be "unlocked" under specific catalytic conditions, allowing for a highly selective and efficient exchange reaction with nucleophiles like phenols and amines to form robust sulfonates and sulfonamides, respectively.[9][10]

Sulfonyl Fluorides vs. Sulfonyl Chlorides: The Rationale for Conversion

While both sulfonyl halides can act as electrophiles, sulfonyl fluorides (-SO₂F) are vastly superior to sulfonyl chlorides (-SO₂Cl) for SuFEx applications. The primary reasons are:

-

Stability: Sulfonyl chlorides are highly susceptible to hydrolysis, leading to the formation of sulfonic acids and limiting their utility in aqueous or protic solvents. Sulfonyl fluorides are significantly more stable.[11][12]

-

Chemoselectivity: Reactions with sulfonyl chlorides can be less specific, with potential side reactions. Sulfonyl fluorides react almost exclusively at the sulfur center, yielding clean sulfonylation products.[4]

Therefore, the most reliable strategy for employing a sulfonyl chloride like 2,4-Difluoropyridine-3-sulfonyl chloride in SuFEx is to first convert it to the corresponding sulfonyl fluoride. This two-step process ensures access to the full power and reliability of the SuFEx reaction.

Caption: General mechanism of a base-catalyzed SuFEx reaction.

From Precursor to SuFEx Hub: Activating 2,4-Difluoropyridine-3-sulfonyl Chloride

The 2,4-difluoropyridine moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation via SuFEx chemistry allows for rapid diversification and library synthesis. The critical first step is a halide exchange reaction.

Protocol 1: Synthesis of 2,4-Difluoropyridine-3-sulfonyl Fluoride

This protocol describes the conversion of the sulfonyl chloride to the sulfonyl fluoride using potassium bifluoride (KHF₂), a mild and effective fluoride source that minimizes hydrolysis of the product.[11]

Materials:

-

2,4-Difluoropyridine-3-sulfonyl chloride

-

Potassium bifluoride (KHF₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,4-Difluoropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium bifluoride (KHF₂, 2.0-3.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoropyridine-3-sulfonyl fluoride.

-

Purify the product via flash column chromatography if necessary. Characterize the final product by ¹H NMR, ¹⁹F NMR, and HRMS.

| Parameter | Recommended Value | Rationale |

| Reagent | 2,4-Difluoropyridine-3-sulfonyl chloride | Starting Precursor |

| Fluoride Source | Potassium Bifluoride (KHF₂) | Mild, effective, and minimizes hydrolysis side-products[11] |

| Equivalents (KHF₂) | 2.0 - 3.0 | Ensures complete conversion |

| Solvent | Anhydrous Acetonitrile | Aprotic solvent suitable for the reaction |

| Temperature | 60 - 80 °C | Provides sufficient energy for halide exchange |

| Time | 4 - 12 hours | Reaction time may vary based on scale |

Applications in SuFEx Ligation Reactions

With the active 2,4-Difluoropyridine-3-sulfonyl fluoride hub in hand, a variety of robust and stable linkages can be forged.

Protocol 2: General SuFEx with Phenolic Nucleophiles

This protocol details the classic SuFEx reaction to form stable aryl sulfonate esters, a common linkage in chemical biology and materials science.[9]

Materials:

-

2,4-Difluoropyridine-3-sulfonyl fluoride

-

Aryl phenol or aryl silyl ether (1.0-1.2 eq)

-

Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Dissolve the phenol (1.0 eq) and 2,4-Difluoropyridine-3-sulfonyl fluoride (1.1 eq) in the chosen anhydrous solvent.

-

Add the base (Et₃N or DBU, 1.5 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction for 2-16 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting aryl sulfonate by flash column chromatography.

Protocol 3: Accelerated SuFEx Click Chemistry (ASCC) with Alcohols

For faster and more efficient reactions, especially with less reactive alcohols, the ASCC protocol using Barton's base (BTMG) and hexamethyldisilazane (HMDS) is highly effective.[13] HMDS acts as both an in-situ silylating agent and a fluoride scavenger.[14]

Materials:

-

2,4-Difluoropyridine-3-sulfonyl fluoride

-

Alkyl or aryl alcohol (1.0 eq)

-

2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) (10-20 mol%)

-

Hexamethyldisilazane (HMDS) (1.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile)

Procedure:

-

In a vial, combine the alcohol (1.0 eq), 2,4-Difluoropyridine-3-sulfonyl fluoride (1.1 eq), HMDS (1.0 eq), and the anhydrous solvent.

-

Add the BTMG catalyst (10-20 mol%) to the mixture.

-

Stir the reaction at room temperature. Reactions are often complete within 5-60 minutes.[13]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture directly and purify by flash column chromatography to isolate the sulfonate product.

Protocol 4: SuFEx with Amine Nucleophiles for Sulfonamide Synthesis

The formation of sulfonamides, a privileged scaffold in medicinal chemistry, can be achieved using specific catalytic systems that activate the S(VI)-F hub towards amines.[15]

Materials:

-

2,4-Difluoropyridine-3-sulfonyl fluoride

-

Primary or secondary amine (1.0 eq)

-

Calcium triflimide (Ca(NTf₂)₂) (1.0 eq)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous DCM, add DABCO (2.0 eq) and Ca(NTf₂)₂ (1.0 eq).

-

Stir the mixture for 5 minutes at room temperature.

-

Add a solution of 2,4-Difluoropyridine-3-sulfonyl fluoride (1.2 eq) in anhydrous DCM.

-

Stir the reaction at room temperature for 2-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, quench with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the resulting sulfonamide by flash column chromatography.

Overall Workflow and Troubleshooting

The entire process, from an inactive precursor to a variety of functionalized molecules, is a powerful strategy for modular synthesis.

Caption: Workflow from sulfonyl chloride precursor to diverse SuFEx products.

| Problem | Potential Cause | Suggested Solution |

| Low yield in Protocol 1 | Incomplete reaction; Insufficient KHF₂; Water in solvent. | Increase reaction time/temperature; Add more KHF₂; Ensure use of anhydrous solvent. |

| Starting material remains in SuFEx | Insufficient catalyst/base; Sterically hindered nucleophile. | Increase catalyst loading; Switch to a stronger base (e.g., DBU); Use the ASCC protocol (Protocol 3) for hindered substrates. |

| Hydrolysis of sulfonyl chloride | Presence of water during halide exchange. | Use anhydrous solvents and reagents; Dry KHF₂ before use if necessary. |

| Multiple products observed | Non-selective reaction (especially with sulfonyl chloride); Impure starting materials. | Ensure complete conversion to sulfonyl fluoride before SuFEx; Purify the sulfonyl fluoride hub before use. |

Safety and Handling

-

Sulfonyl chlorides and fluorides are electrophilic and potentially corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium bifluoride (KHF₂) is a source of fluoride ions and should be handled with care. Avoid inhalation of dust and skin contact.

-

Organic bases like DBU and BTMG are caustic. Avoid contact with skin and eyes.

References

-

Monash University. Sulfur Fluoride Exchange (SuFEx). [Link]

-

Barrow, A. S., Smedley, C. J., & Zheng, Q. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

-

Yavari, P., & Ahmadian-Moghaddam, M. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry, 213, 87-112. [Link]

-

Smedley, C. J., et al. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. ChemRxiv. [Link]

-

van der Vlugt, J. I., et al. (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF₂ Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry. [Link]

-

University of Virginia, Department of Chemistry. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]

-

Li, G., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. PubMed. [Link]

-

Monash University Research. (2019). The growing applications of SuFEx click chemistry. [Link]

-

He, P., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad098. [Link]

-

Serbetci, D., et al. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Synthesis, 57(09), 1569-1582. [Link]

-

ResearchGate. Mechanism of the SuFEx reaction. [Link]

-

Tang, P., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 70, 152914. [Link]

-

Smedley, C. J., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science, 15(15), 5521-5530. [Link]

-

He, P., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. ChemRxiv. [Link]

-

Reeves, J. T., et al. (2020). SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(12), 4783-4787. [Link]

-

Tang, P., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 638-653. [Link]

-

Liu, Z., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2919-2925. [Link]

-

PubChem. 2,4-difluoropyridine-3-sulfonyl chloride. [Link]

Sources

- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. The growing applications of SuFEx click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 8. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 9. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 13. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: 2,4-Difluoropyridine-3-sulfonyl Chloride in Combinatorial Library Synthesis

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] The strategic placement of fluorine atoms can influence metabolic stability, binding affinity, lipophilicity, and pKa, often leading to compounds with enhanced therapeutic profiles. Pyridine scaffolds are prevalent in numerous pharmaceuticals, and their functionalization is of paramount importance in drug discovery. The sulfonamide linkage, a well-established bioisostere of the amide bond, is another critical pharmacophore found in a wide array of approved drugs.[2]

This application note details the use of 2,4-Difluoropyridine-3-sulfonyl chloride , a specialized building block that synergistically combines the benefits of a fluorinated pyridine ring with the versatile reactivity of a sulfonyl chloride. This reagent is particularly well-suited for the construction of diverse sulfonamide libraries through combinatorial synthesis, a key strategy in the high-throughput screening and identification of novel drug candidates.[3] The electron-withdrawing nature of the two fluorine atoms is anticipated to enhance the electrophilicity of the sulfonyl chloride, potentially leading to more efficient reactions with a broader range of nucleophiles under mild conditions.

Chemical Properties and Reactivity Profile

2,4-Difluoropyridine-3-sulfonyl chloride is a reactive intermediate designed for the synthesis of sulfonamides. The key to its utility lies in the interplay of its structural features:

-

The Sulfonyl Chloride Group: This functional group is a highly effective electrophile that readily reacts with primary and secondary amines to form stable sulfonamide bonds.[4] This reaction is the foundation for its use in combinatorial library synthesis.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electronic properties of the molecule and can serve as a hydrogen bond acceptor, a crucial interaction in molecular recognition by biological targets.

-

The Difluoro Substitution: The two fluorine atoms at positions 2 and 4 have a profound impact on the reactivity and properties of the molecule. Their strong electron-withdrawing effect increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This can lead to faster reaction kinetics and allow for the use of less reactive amines. Furthermore, the fluorine atoms can modulate the pKa of the pyridine nitrogen and influence the conformational preferences of the resulting sulfonamides.

The stability of sulfonyl chlorides can be a concern, as they are susceptible to hydrolysis.[5] However, the presence of electron-withdrawing fluorine atoms can, in some cases, enhance the stability of heteroaromatic sulfonyl halides.[2] Nevertheless, it is crucial to handle 2,4-Difluoropyridine-3-sulfonyl chloride under anhydrous conditions to ensure optimal reactivity and prevent decomposition.

Application in Solid-Phase Combinatorial Library Synthesis

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds in a spatially addressable format. The following section outlines a detailed protocol for the construction of a diverse sulfonamide library using 2,4-Difluoropyridine-3-sulfonyl chloride and a variety of amine building blocks on a solid support.

Experimental Workflow: A Step-by-Step Guide

The overall workflow for the solid-phase synthesis of a sulfonamide library using 2,4-Difluoropyridine-3-sulfonyl chloride is depicted below. This process involves the sequential addition of building blocks to a solid support, with purification achieved by simple washing steps.

Caption: Solid-phase synthesis workflow for a sulfonamide library.

Detailed Protocol

This protocol describes the synthesis of a combinatorial library on a Rink Amide resin, which allows for the generation of primary sulfonamide amides upon cleavage.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (diverse R1 groups)

-

2,4-Difluoropyridine-3-sulfonyl chloride

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Piperidine

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF for 1 hour.

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling (Diversity Element 1):

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Repeat step 1 to remove the Fmoc group from the newly coupled amino acid, exposing the primary amine.

-

-

Sulfonylation with 2,4-Difluoropyridine-3-sulfonyl chloride:

-

Swell the resin in anhydrous DCM.

-

Add a solution of 2,4-Difluoropyridine-3-sulfonyl chloride (5 eq.) and DIPEA (10 eq.) in anhydrous DCM.

-

Shake the reaction mixture overnight at room temperature.[3]

-

Wash the resin extensively with DCM, DMF, and methanol, then dry under vacuum.

-

-

Cleavage from Resin:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge and decant the ether.

-

-

Purification and Analysis:

-

Purify the individual library members by preparative HPLC.

-

Characterize the final products by LC-MS and ¹H NMR.

-

Reaction Mechanism

The core reaction in this synthesis is the nucleophilic attack of the resin-bound amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable sulfonamide bond.

Caption: General mechanism for sulfonamide formation.

Data and Expected Outcomes

The use of 2,4-Difluoropyridine-3-sulfonyl chloride is expected to result in high-yielding reactions with a diverse range of primary and secondary amines. The following table provides a hypothetical representation of the expected outcomes for a small, representative library.

| Entry | Amine (R-NH₂) | Expected Yield (%) | Purity (%) |

| 1 | Benzylamine | >90 | >95 |

| 2 | 4-Methoxybenzylamine | >90 | >95 |

| 3 | Cyclohexylamine | >85 | >95 |

| 4 | Morpholine | >90 | >95 |

| 5 | Aniline | >80 | >90 |

Yields and purities are estimated based on typical solid-phase sulfonamide syntheses and may vary depending on the specific amine and reaction conditions.

Conclusion and Future Perspectives

2,4-Difluoropyridine-3-sulfonyl chloride is a valuable and versatile building block for the construction of combinatorial sulfonamide libraries. Its enhanced reactivity, conferred by the difluoro substitution, allows for the efficient incorporation of a wide range of amine diversity elements. The resulting fluorinated pyridine-containing sulfonamides are of significant interest in drug discovery, as they possess a unique combination of structural and electronic features that can lead to improved biological activity and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for the utilization of this reagent in high-throughput synthesis and hit-to-lead optimization campaigns.

References

- Arvidsson, P. I., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(25), 3796-3807.

- Chinthakindi, P. K., et al. (2020).

- Houghten, R. A., et al. (N.D.).

- Kee, C. W., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.

- Kotha, S., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.

- Lanza, F., et al. (N.D.).

- Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.

- Palytsia, A., et al. (N.D.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- BenchChem. (N.D.). Theoretical and Experimental Insights into the Reactivity of Alkyl Sulfonyl Fluorides: A Guide for Researchers.

- de la Torre, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- ChemicalBook. (N.D.). pyridine-3-sulfonyl chloride synthesis.

- CymitQuimica. (N.D.). Building Blocks.

- Chinthakindi, P. K., et al. (2020). Publication: Front Cover: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation (Eur. J. Org. Chem. 25/2020). SciProfiles.

- Moody, T. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- de la Torre, A., et al. (2020).

- Takeda Pharmaceutical Company Limited. (N.D.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.

Sources

- 1. d-nb.info [d-nb.info]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

"troubleshooting guide for failed reactions involving 2,4-Difluoropyridine-3-sulfonyl chloride"

Technical Support Center: 2,4-Difluoropyridine-3-sulfonyl chloride

Welcome to the technical support resource for 2,4-Difluoropyridine-3-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this highly reactive intermediate. As a potent electrophile, its success in synthesis, particularly in forming sulfonamides, hinges on understanding its reactivity profile and potential pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction has failed completely. I've recovered my amine starting material, and my TLC/LC-MS shows no product formation. What is the most likely cause?

This is a common and frustrating scenario that almost always points to the quality and handling of the 2,4-Difluoropyridine-3-sulfonyl chloride reagent itself. Its high reactivity makes it susceptible to rapid degradation if not handled under strictly controlled conditions.

Primary Cause: Reagent Degradation via Hydrolysis

Sulfonyl chlorides are highly sensitive to moisture.[1] 2,4-Difluoropyridine-3-sulfonyl chloride, with its electron-deficient pyridine ring, is particularly prone to rapid hydrolysis upon contact with atmospheric or solvent-borne water. This reaction converts the reactive sulfonyl chloride into the corresponding unreactive 2,4-difluoropyridine-3-sulfonic acid. This sulfonic acid will not couple with your amine under standard conditions, leading to complete reaction failure. The pyridine nitrogen atom can even participate in and accelerate this hydrolysis pathway.[2]

Troubleshooting & Validation Workflow:

Detailed Protocols:

-

Reagent Handling Best Practices:

-

Storage: Always store 2,4-Difluoropyridine-3-sulfonyl chloride under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, keep it in a desiccator, preferably at refrigerated temperatures (2-8°C).[3]

-

Dispensing: When weighing or dispensing the reagent, do so quickly in a glovebox or under a positive flow of inert gas. Avoid opening the container in a humid environment. Use syringes or cannulas for liquid transfers.

-

-

Protocol: Rapid Reagent Activity Test

-

Under an inert atmosphere, dissolve a small amount (~20 mg) of your 2,4-Difluoropyridine-3-sulfonyl chloride in 1 mL of anhydrous dichloromethane (DCM).

-

In a separate vial, dissolve a highly nucleophilic, simple secondary amine (e.g., piperidine or morpholine, ~1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, ~1.5 equivalents) in 0.5 mL of anhydrous DCM.

-

Cool the amine solution to 0°C and add the sulfonyl chloride solution dropwise.

-

Allow the reaction to stir for 15-20 minutes.

-

Quench with a few drops of water and analyze the crude mixture immediately by TLC or LC-MS.

-

Expected Result: If the reagent is active, you should see near-complete conversion to the corresponding sulfonamide. If you only see starting materials, your sulfonyl chloride has likely degraded.

-

Question 2: My reaction is very slow or gives low conversion, but I do see some product. How can I optimize it?

Low conversion suggests that while your reagent is active, the reaction kinetics are slow or a competing process is consuming the sulfonyl chloride.

Potential Causes & Optimization Strategies:

-

Insufficiently Anhydrous Conditions: Even trace amounts of moisture can cause slow hydrolysis, competing with your desired amine coupling and reducing the yield.[2][4]

-

Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. Use of molecular sieves in the reaction vessel can be beneficial.

-

-

Suboptimal Base or Stoichiometry: The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl, which must be neutralized.[1][5] If the base is too weak or if less than one equivalent is used, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solution: Use at least 1.1-1.5 equivalents of a suitable non-nucleophilic base. For sterically hindered amines, a stronger, non-nucleophilic base like DBU may be considered, but use with caution as it can promote side reactions.

-

-

Low Nucleophilicity of the Amine: Electron-poor (e.g., anilines with electron-withdrawing groups) or sterically hindered amines react much more slowly.[6]

-

Solution: For these challenging substrates, you may need to increase the reaction temperature (e.g., from 0°C to room temperature, or even gentle heating to 40-50°C). You can also increase the concentration of the reactants.

-

Table 1: Common Solvents and Bases for Sulfonamide Formation

| Solvent | Base | Pros | Cons |

| Dichloromethane (DCM) | Triethylamine (TEA) | Good solubility for many substrates; easy to remove. | Relatively low boiling point. |

| Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | Higher boiling point allows for heating; good solvent. | Can contain peroxides; must be freshly distilled or tested. |

| Acetonitrile (MeCN) | Pyridine | Polar aprotic, good for salt-like intermediates. | Can be difficult to remove; pyridine is nucleophilic and can compete. |

| 1,4-Dioxane | 2,6-Lutidine | High boiling point for very unreactive substrates. | High freezing point; potential for peroxide formation. |

Question 3: My reaction is messy. I see my desired product, but also several significant impurities. What are the likely side reactions?

The high electrophilicity of both the sulfonyl group and the pyridine ring in 2,4-Difluoropyridine-3-sulfonyl chloride can lead to predictable side reactions.

Key Side Reactions:

-

Hydrolysis: As discussed, the formation of 2,4-difluoropyridine-3-sulfonic acid is the most common impurity if moisture is present.[2] This impurity is highly polar and will typically remain at the baseline on a normal-phase silica TLC plate.

-

Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms on the pyridine ring are activated towards nucleophilic displacement. Your amine, especially if it is a strong nucleophile and the reaction is heated, can attack the C4 or C2 position of the pyridine ring, displacing a fluoride ion.[2] This leads to an amino-substituted pyridine derivative, which is a common side product in reactions with similar fluorinated heteroaromatics.

-

Mitigation: Keep reaction temperatures as low as possible. Start reactions at 0°C or even -20°C and warm slowly. Avoid using a large excess of the amine nucleophile.

-

-

Di-sulfonylation (for Primary Amines): If you are using a primary amine (R-NH₂), the resulting sulfonamide product (R-NH-SO₂-Py) still has an acidic N-H proton. In the presence of a strong base, this can be deprotonated to form an anion, which can then react with a second molecule of the sulfonyl chloride to form a di-sulfonyl imide, R-N(SO₂-Py)₂.

-

Mitigation: Use inverse addition (add the sulfonyl chloride slowly to the amine solution) to maintain an excess of the amine relative to the sulfonyl chloride throughout the addition. Avoid using more than ~1.5 equivalents of base.

-

Analytical Monitoring of Reactions

Effective troubleshooting requires accurate reaction monitoring. Given the fluorine atoms in the reagent, you have access to a uniquely powerful analytical tool.

Table 2: Recommended Analytical Techniques

| Technique | Application | Key Insights |

| TLC | Rapid qualitative monitoring | Quick check for consumption of starting material and formation of new spots. The sulfonic acid hydrolysate will be very polar. |

| LC-MS | Quantitative analysis and impurity identification | Provides accurate conversion data and allows for identification of product and side products by mass. |

| ¹⁹F NMR | Direct, quantitative monitoring of fluorine-containing species | Unambiguously distinguishes between the starting sulfonyl chloride, the sulfonamide product, and any SNAr side products, as the fluorine chemical shifts will be distinct. This is the most powerful technique for this specific chemistry.[7] |

| ¹H NMR | Structural confirmation | Confirms the structure of the final, purified product. Less useful for crude reaction monitoring due to overlapping signals. |

References

- TCI Chemicals. (2025-07-16).

- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.

- Fisher Scientific. (2009-02-04). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.

- AK Scientific, Inc.

- ChemicalBook. (2025-07-26). Chemical Safety Data Sheet MSDS / SDS - pyridine-3-sulfonyl chloride.

- Synthesis of sulfonyl chloride substrate precursors.

-

Poveda, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18241. [Link]

-

Kutrov, G. P., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

- PubChemLite. 2,4-difluoropyridine-3-sulfonyl chloride (C5H2ClF2NO2S).

- Jubilant Ingrevia Limited. (2024-03-29).

-

ResearchGate. (2022-01-26). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

- Google Patents. (2021-05-18). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Wiley Online Library. (2019-11-11). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Taylor & Francis. (2020). Sulfonyl chloride – Knowledge and References. [Link]

- BOCSCI Inc. Cas no 1806832-96-1 (2,3-Dichloro-4-(difluoromethyl)pyridine-5-sulfonyl chloride).

-

MDPI. (2020-07-23). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

PubMed. (2004). Fluorometric monitoring of organic reactions on solid phase. [Link]

-

ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]

-

ResearchGate. (2011). Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. [Link]

-

Macmillan Group - Princeton University. (2023-09-28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]